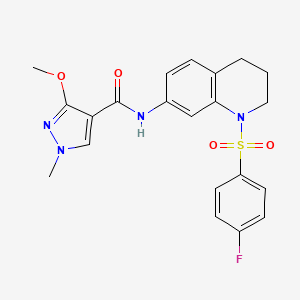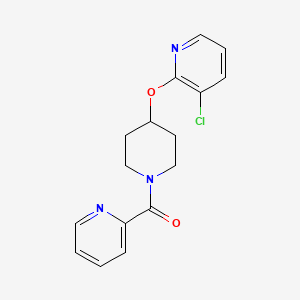![molecular formula C8H9N5O2 B2899541 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide CAS No. 2034470-65-8](/img/structure/B2899541.png)
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide” is a compound that has been mentioned in the context of being a pan-phosphodiesterase (PDE) family inhibitor . It has been implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new small series of 6,8-disubstituted triazolo pyridazines has been synthesized and characterized biologically . The structure-based optimization of the starting hit compound prompted the discovery of these compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the crystal structures of BD1 in complex with four selected inhibitors have been determined . Compounds containing [1,2,4] triazolo [4,3- b ]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. For instance, phenyl groups at the C-3 position played a crucial role in exerting high activity and electron-donating groups, particularly –OH on the phenyl ring favored the activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, is 150.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Mécanisme D'action
Target of Action
Related compounds have been identified as pan-phosphodiesterase (pde) family inhibitors . PDEs play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.
Mode of Action
As a PDE inhibitor, this compound likely increases the intracellular levels of cAMP and cGMP by preventing their breakdown . This can lead to a variety of effects depending on the specific PDE isoform inhibited and the tissue in which it is expressed.
Result of Action
The result of the compound’s action would depend on the specific cellular context. In general, increasing cAMP or cGMP levels can lead to activation or inhibition of various downstream signaling pathways. For example, in some contexts, increased cAMP levels can lead to activation of protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell behavior .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the research on 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail to optimize its use as a therapeutic agent. Additionally, it may be worthwhile to investigate its potential as an anti-viral agent for the treatment of other viral infections.
Méthodes De Synthèse
The synthesis of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide involves a multi-step process that includes the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with chloroacetyl chloride in the presence of a base. This is followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate to yield the final product.
Applications De Recherche Scientifique
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Safety and Hazards
The safety and hazards of similar compounds have been evaluated. For example, broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Propriétés
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-2-6(15-3-7(9)14)8-11-10-4-13(8)12-5/h2,4H,3H2,1H3,(H2,9,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWLKDDKRNBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-N-methylacetamide](/img/structure/B2899459.png)



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2899464.png)
![4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899467.png)
![2-[4-(Chloromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2899468.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899469.png)
![N-(4-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2899471.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2899472.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2899473.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)
![4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid](/img/structure/B2899477.png)
